molecular formula C20H20N4O3S B6513553 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide CAS No. 349431-96-5

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide

Cat. No. B6513553
CAS RN: 349431-96-5
M. Wt: 396.5 g/mol
InChI Key: ZCAQQGVZDRQLKO-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide, also known as N-(4-methylpyrimidin-2-ylsulfamoyl)-3-phenylpropanamide, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with a unique structure that has been used for a variety of purposes, including drug synthesis and the study of biochemical and physiological processes. In

Scientific Research Applications

Antimicrobial Activity

“Sulfamerazine” and “sulfaguanidine” are derivatives of this compound. They were synthesized by reacting reduced products (4 and 8) with various sulfonyl chlorides (5a–g). These novel sulfonamides (6a–g and 9a–g) exhibited antimicrobial activity against tested microorganism strains, including Gram-positive bacteria, clinic isolates, yeast, and molds. Notably, compounds 9d, 9e, 9a, 6d, and 6e demonstrated particularly strong antimicrobial effects against Gram-positive (Bacillus cereus and B. subtilis) and Gram-negative (Enterobacter aerogenes) bacteria .

Tyrosine Kinase Inhibition

Imatinib, a widely used therapeutic agent for leukemia treatment, specifically inhibits tyrosine kinases. While the structural characterization of this compound has primarily been in the form of its piperazin-1-ium salt, it remains relevant in the context of cancer research and targeted therapies .

Anti-Angiogenic Properties

Novel derivatives of this compound, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides, have been synthesized. These derivatives were evaluated for their anti-angiogenic activity. Spectroscopic analyses confirmed their structures, and they may hold promise in disrupting angiogenesis-related processes .

Thiamine Impurity

Interestingly, this compound is also related to thiamine (vitamin B1). Specifically, it is a thiamine impurity known as 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one. While its relevance extends beyond scientific research, understanding its properties can aid in quality control and safety assessments .

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-15-13-14-21-20(22-15)24-28(26,27)18-10-8-17(9-11-18)23-19(25)12-7-16-5-3-2-4-6-16/h2-6,8-11,13-14H,7,12H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAQQGVZDRQLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide

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